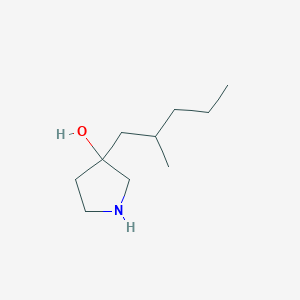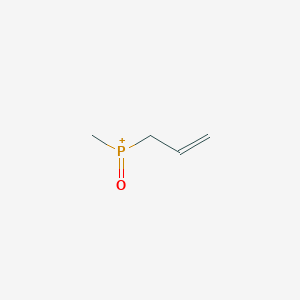
3-(Methylphosphonoyl)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylphosphonoyl)prop-1-ene is a chemical compound that has garnered significant interest in the scientific community due to its unique physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylphosphonoyl)prop-1-ene typically involves the reaction of methylphosphonic dichloride with an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylphosphonoyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The methylphosphonoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like organometallic compounds.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Methylphosphonoyl)prop-1-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Methylphosphonoyl)prop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylphosphonoyl)propane
- 3-(Methylphosphonoyl)prop-2-ene
- 3-(Ethylphosphonoyl)prop-1-ene
Uniqueness
Compared to similar compounds, 3-(Methylphosphonoyl)prop-1-ene exhibits unique reactivity due to the presence of the methylphosphonoyl group and the propene backbone. This combination allows for specific interactions and reactions that are not observed with other related compounds, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H8OP+ |
|---|---|
Molecular Weight |
103.08 g/mol |
IUPAC Name |
methyl-oxo-prop-2-enylphosphanium |
InChI |
InChI=1S/C4H8OP/c1-3-4-6(2)5/h3H,1,4H2,2H3/q+1 |
InChI Key |
KIUCNWQDRMXPJB-UHFFFAOYSA-N |
Canonical SMILES |
C[P+](=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


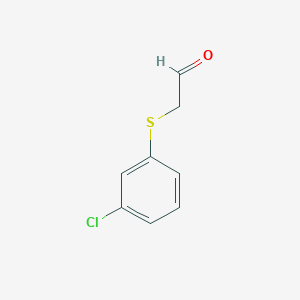

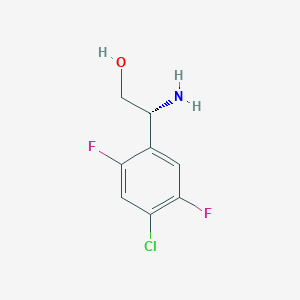
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
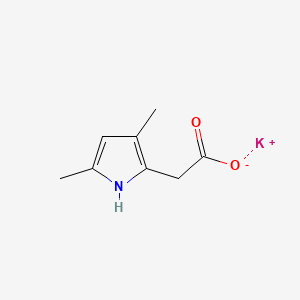
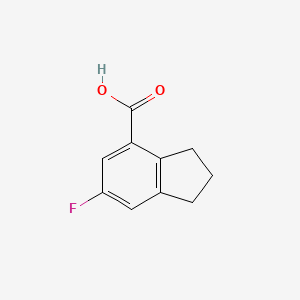
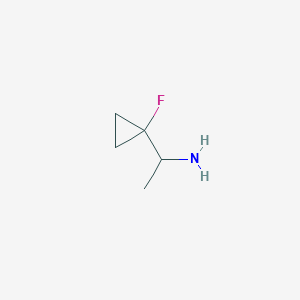
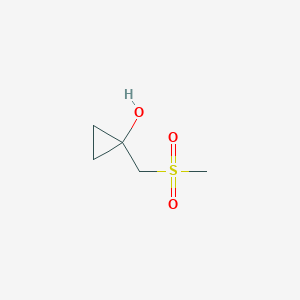
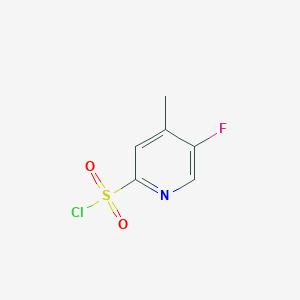
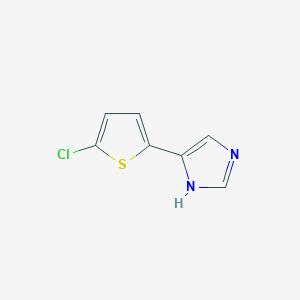
![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)
![2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13561188.png)
